molecular formula C10H16N2O B12222054 2-Tert-butyl-5,6-dimethylpyrimidin-4-ol

2-Tert-butyl-5,6-dimethylpyrimidin-4-ol

Cat. No.: B12222054
M. Wt: 180.25 g/mol
InChI Key: DGPHZQWUPNYBMJ-UHFFFAOYSA-N
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Description

Historical Context and Significance of Pyrimidine (B1678525) Scaffolds in Chemical Research

The study of pyrimidines dates back to the 19th century, with the first derivative, alloxan, being isolated in 1818 through the oxidation of uric acid. researchgate.net However, the profound significance of the pyrimidine scaffold was truly unveiled with the discovery of its presence in the essential building blocks of life: uracil, thymine, and cytosine are all pyrimidine derivatives that form the basis of the genetic code in RNA and DNA. nih.gov This biological importance naturally spurred intense interest among organic and medicinal chemists. nih.govnih.gov

Over the past several decades, this interest has translated into the development of a multitude of synthetic pyrimidine derivatives with a broad spectrum of pharmacological activities. nih.govnih.gov The pyrimidine ring's capacity for easy modification at its 2, 4, 5, and 6 positions allows for the creation of vast chemical diversity. nih.gov This has led to the discovery of pyrimidine-based drugs with applications as anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular agents. nih.gov The realization that 2,4-diaminopyrimidines could inhibit microbial growth by interfering with folic acid utilization was a key finding that led to successful antimalarial drugs like pyrimethamine. nih.gov The continuous exploration of pyrimidine chemistry highlights its enduring importance in the quest for new therapeutic agents. acs.org

Rationale for Academic Research on Substituted Pyrimidin-4-ols

The academic pursuit of substituted pyrimidin-4-ols, a specific subclass of pyrimidines, is driven by the scaffold's proven track record in yielding biologically active molecules. The hydroxyl group at the 4-position, combined with various substituents at other positions, can significantly influence the molecule's electronic properties, solubility, and ability to form hydrogen bonds with biological targets.

Research into substituted pyrimidines is often aimed at creating novel compounds with enhanced or specific activities. For instance, the synthesis of new pyrimidine derivatives is frequently undertaken to explore their potential as antimicrobial or antinociceptive agents. nih.gov Furthermore, the development of highly substituted pyrimidines, including those with bulky groups like tert-butyl, has been explored for applications in organic synthesis as non-nucleophilic bases. researchgate.netsemanticscholar.org The design of novel pyrimidine derivatives, such as aminodimethylpyrimidinol compounds, has been a strategy for developing selective inhibitors for specific biological targets like the FGFR4 kinase, which is implicated in hepatocellular carcinoma. semanticscholar.org The synthesis of pyrazolo[3,4-d]pyrimidines, which are structurally related to pyrimidin-4-ols, has been a focus for creating potent antitumor agents. acs.orgnih.gov The overarching rationale is that the systematic modification of the pyrimidine core, including the introduction of substituents to create pyrimidin-4-ol structures, is a fruitful strategy for discovering new molecules with valuable applications in medicine and chemical synthesis. researchgate.netacs.org

Structural Considerations and Precise Nomenclature of 2-Tert-butyl-5,6-dimethylpyrimidin-4-ol

The structure of this compound is defined by a central pyrimidine ring, which is substituted at four distinct positions. A hydroxyl (-OH) group is located at the 4-position, which, due to tautomerism, can also exist as a pyrimidinone. Two methyl (-CH₃) groups are attached to the 5 and 6 positions of the ring. A tert-butyl group (-C(CH₃)₃) is present at the 2-position. This bulky, sterically hindering group can significantly influence the molecule's reactivity and interactions.

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, the name is constructed by identifying the parent heterocycle (pyrimidine), numbering its atoms, and then listing the substituents in alphabetical order. The prefix "tert-butyl" is the preferred IUPAC term for the -C(CH₃)₃ group. stackexchange.com The numbering of the pyrimidine ring begins at one of the nitrogen atoms and proceeds around the ring to give the substituents the lowest possible locants.

Table 1: Chemical and Structural Data for this compound

Property Value
IUPAC Name This compound
Molecular Formula C₁₀H₁₆N₂O
Molecular Weight 180.25 g/mol
CAS Number 88070-34-2

Table 2: Substituent Details

Position Substituent Formula
2 tert-butyl -C(CH₃)₃
4 ol (hydroxyl) -OH
5 methyl -CH₃

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-4,5-dimethyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-6-7(2)11-9(10(3,4)5)12-8(6)13/h1-5H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPHZQWUPNYBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Tert Butyl 5,6 Dimethylpyrimidin 4 Ol and Analogous Structures

Advanced Synthetic Strategies for Pyrimidin-4-ol Derivatives

The formation of the pyrimidine (B1678525) ring is the foundational step in the synthesis of 2-tert-butyl-5,6-dimethylpyrimidin-4-ol. Modern synthetic chemistry offers several powerful strategies to achieve this, with multi-component reactions and cyclization reactions being particularly prominent.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all the starting materials. nih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. nih.gov For the synthesis of pyrimidine scaffolds, several MCRs have been developed.

A notable strategy involves the condensation of amidines with β-dicarbonyl compounds or their equivalents. nih.gov For the target molecule, pivalamidine (2,2-dimethylpropanamidine) would serve as the source for the 2-tert-butyl group, while 3-methyl-2,4-pentanedione (B1204033) would provide the 5,6-dimethyl-4-ol backbone.

Recent advancements have seen the rise of catalyst-driven MCRs, which offer enhanced efficiency and selectivity. Iridium-catalyzed multi-component synthesis, for instance, allows for the regioselective formation of pyrimidines from amidines and up to three different alcohols, proceeding through a sequence of condensation and dehydrogenation steps. nih.govresearchgate.net This sustainable approach can produce a wide array of substituted pyrimidines with high yields. nih.govresearchgate.net Similarly, copper-catalyzed three-component reactions of amidines with primary and secondary alcohols have been developed to produce multisubstituted pyrimidines with good functional group tolerance.

The Biginelli reaction, though traditionally used for the synthesis of dihydropyrimidinones, represents a classic example of an MCR that underscores the principles applicable to pyrimidine synthesis. It involves the acid-catalyzed cyclocondensation of a β-ketoester, an aldehyde, and urea (B33335) or thiourea. While not directly applicable to the synthesis of the title compound in its classic form, variations and related reactions provide a conceptual framework for the one-pot construction of the pyrimidine ring.

Table 1: Examples of Multi-component Reactions for Pyrimidine Synthesis
Catalyst/PromoterReactantsProduct TypeKey Features
Iridium-pincer complexAmidine, Alcohols (up to 3)Highly substituted pyrimidinesHigh regioselectivity, sustainable, yields up to 93%. nih.govresearchgate.net
Copper saltsAmidine, Primary and Secondary AlcoholsMultisubstituted pyrimidinesHigh atom efficiency, good functional group tolerance.
FeCl₃·6H₂Oα,β-Unsaturated aldehydes, 1,3-Dicarbonyls, 6-AminouracilsPyrimidine-fused tetrahydropyridinesMicrowave-assisted, regioselective.
None (Thermal)β-Keto esters, AmidinesSubstituted 4-pyrimidinolsUltrasound irradiation promotes reaction. nih.gov

Cyclization reactions are a fundamental and widely employed method for the synthesis of heterocyclic compounds, including pyrimidines. The most common approach for synthesizing the pyrimidine ring involves the cyclocondensation of a compound containing an N-C-N fragment (like an amidine) with a C-C-C fragment (like a β-dicarbonyl compound). nih.gov

In the context of this compound, the key cyclization would involve the reaction of pivalamidine hydrochloride with 3-methyl-2,4-pentanedione. This reaction is typically carried out in the presence of a base, such as sodium ethoxide in ethanol (B145695), to facilitate the condensation and subsequent cyclization to form the pyrimidin-4-ol ring system.

Variations of this approach include the use of β-keto esters and amidines, which under the promotion of ultrasound irradiation, can lead to highly substituted 4-pyrimidinols in good to excellent yields. nih.gov Another strategy involves the use of α,β-unsaturated ketones and amidines. For example, a copper-catalyzed [4+2] annulation of α,β-unsaturated ketoximes with activated nitriles has been shown to produce 2,4,6-trisubstituted pyrimidines. nih.gov

Table 2: Key Cyclization Strategies for Pyrimidine-4-ol Derivatives
C-C-C PrecursorN-C-N PrecursorConditionsProduct
3-Methyl-2,4-pentanedionePivalamidine hydrochlorideBase (e.g., NaOEt), EthanolThis compound
β-Keto estersAmidinesUltrasound irradiationHighly substituted 4-pyrimidinols nih.gov
α,β-Unsaturated ketoximesActivated nitrilesCopper catalyst2,4,6-Trisubstituted pyrimidines nih.gov
2-AminoamidesThiophosgeneOne-step reaction2-Chloropyrimidin-4-ol derivatives

Flow chemistry has emerged as a powerful technology in modern organic synthesis, offering advantages such as enhanced reaction control, improved safety, and ease of scalability. For the synthesis of heterocyclic compounds like pyrimidines, flow reactors can provide precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities compared to traditional batch processes.

The benefits of flow chemistry are particularly evident in reactions that are highly exothermic or involve unstable intermediates. The precise temperature control in a microreactor can prevent side reactions and decomposition, leading to a cleaner reaction profile. This would be advantageous in the cyclocondensation step for forming the pyrimidin-4-ol ring, which can be exothermic.

Regioselective Introduction of Tert-butyl and Methyl Substituents

The specific placement of the tert-butyl group at the C2 position and the methyl groups at the C5 and C6 positions is a defining feature of the target molecule. While the multi-component and cyclization strategies discussed above inherently install these substituents through the choice of starting materials, understanding the principles of regioselective alkylation is crucial for the synthesis of analogous structures and for potential late-stage functionalization.

The introduction of a tert-butyl group onto a heterocyclic scaffold can be challenging due to the steric bulk of the group. Direct Friedel-Crafts alkylation is often not feasible for electron-deficient rings like pyrimidine. Therefore, alternative strategies are typically employed.

One common method for introducing substituents at the C2 position of the pyrimidine ring is through the use of a pre-functionalized amidine in a cyclocondensation reaction, as described earlier. Pivalamidine is the reagent of choice for introducing the 2-tert-butyl group.

For the synthesis of other hindered pyridines and pyrimidines, such as 2,6-di-tert-butyl-4-methylpyridine, methods involving the reaction of pivaloyl chloride with tert-butyl alcohol have been reported. nih.gov While this is for a different heterocyclic system, the principles of using sterically hindered precursors are relevant. The synthesis of 2-tert-butyl-4,6-dimethylphenol (B43266) via the alkylation of 2,4-dimethylphenol (B51704) with isobutylene (B52900) also provides a precedent for introducing a tert-butyl group adjacent to methyl groups on an aromatic ring.

In cases where a pre-existing pyrimidine core needs to be functionalized, nucleophilic substitution reactions on a 2-halopyrimidine can be a viable route, although the steric hindrance of the tert-butyl nucleophile (e.g., tert-butyllithium (B1211817) or tert-butyl Grignard reagent) can be a limiting factor.

The placement of the methyl groups at the C5 and C6 positions of the pyrimidin-4-ol ring is most directly achieved by using a diketone precursor that already contains these methyl groups, such as 3-methyl-2,4-pentanedione.

However, for the functionalization of a pre-formed pyrimidine ring, directed C-H methylation strategies can be employed. While specific examples for the direct C5 and C6 methylation of a 2-tert-butylpyrimidin-4-ol are scarce, the broader field of C-H activation provides potential avenues. Palladium-catalyzed C-H activation has been used for the regioselective C3 alkenylation of 4H-pyrido[1,2-a]pyrimidin-4-ones, demonstrating the feasibility of functionalizing positions on the pyrimidine ring system.

In plant biology, RNA-directed DNA methylation (RdDM) is a mechanism that controls gene expression through cytosine methylation. While this is a biological process, the underlying principle of using a directing group to achieve site-specific methylation could inspire synthetic strategies. Synthetic methods for directed methylation often involve the use of a directing group to position a methylating agent at a specific C-H bond. For instance, in the context of other heterocycles, ortho-lithiation followed by quenching with a methylating agent like methyl iodide is a common strategy.

It is important to note that the electronic properties of the pyrimidine ring, with its electron-deficient nature, influence the reactivity and regioselectivity of such reactions. The presence of the hydroxyl group at C4 and the tert-butyl group at C2 will also have a significant directing effect on any subsequent functionalization.

Optimization of Reaction Conditions and Catalyst Systems in Pyrimidinol Synthesis

The synthesis of substituted pyrimidinols, including this compound, is a cornerstone of medicinal and materials chemistry. The optimization of the synthetic route is crucial for efficiency and yield. Key factors in this optimization are the catalyst system employed and the solvent in which the reaction is conducted. These elements can drastically alter reaction times, temperatures, and the final yield of the desired product.

Role of Catalysts in Pyrimidine Derivative Synthesis

Catalysts are fundamental in the synthesis of pyrimidine derivatives, as they facilitate the key bond-forming steps, typically a cyclocondensation reaction, leading to the heterocyclic ring. mdpi.com The choice of catalyst—whether acidic, basic, or metal-based—can significantly influence the reaction pathway and efficiency.

Acid Catalysis: Brønsted and Lewis acids are commonly employed to activate the carbonyl groups of the precursor molecules, making them more susceptible to nucleophilic attack. For instance, Lewis acids like Scandium triflate (Sc(OTf)₃) have been shown to be highly effective in catalyzing multicomponent reactions for the synthesis of pyrimidine derivatives. researchgate.net Research has demonstrated that varying the catalyst loading can have a substantial impact on product yield. In a model synthesis of chromeno[2,3-d]pyrimidinetriones, increasing the Sc(OTf)₃ catalyst from 3 mol% to 5 mol% dramatically increased the product yield from 29% to 98% under solvent-free conditions at 100°C. researchgate.net Similarly, zinc bromide (ZnBr₂) has been used to catalyze the [5+1] annulation of enamidines with orthoesters to form polysubstituted pyrimidines. mdpi.com

Base Catalysis: Basic catalysts, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), are also widely used. mdpi.com They function by deprotonating one of the reactants, such as an amidine hydrochloride, to generate the free-base nucleophile required for the condensation reaction. In the synthesis of unsymmetrical pyrimidines from a chalcone (B49325) and guanidine (B92328) hydrochloride, NaOH in ethanol is used to facilitate the cyclization. nih.gov Stronger bases have been shown to catalyze reactions more effectively than weaker ones, with choline (B1196258) hydroxide identified as an optimal catalyst and reaction medium in certain syntheses. mdpi.com

Modern Catalytic Systems: Recent advancements have focused on developing more sustainable and reusable catalysts. researchgate.net Magnetically recoverable nanocatalysts are gaining traction as they combine high catalytic activity with ease of separation and recycling, which is advantageous for industrial applications. nih.gov Furthermore, organocatalysts like β-cyclodextrin have been utilized in aqueous media, offering an inexpensive, non-toxic, and recyclable option for pyrimidine synthesis. mdpi.com

Catalyst SystemCatalyst TypeTypical ApplicationReference
Sc(OTf)₃Lewis AcidMulticomponent synthesis of fused pyrimidines. researchgate.net
NaOH / KOHBaseCyclization of chalcones with guanidine. mdpi.comnih.gov
β-CyclodextrinOrganocatalystSynthesis from aldehydes and diketones in aqueous media. mdpi.com
Magnetic NanocatalystsHeterogeneousSynthesis of pyrano-pyrimidines with high recyclability. nih.gov

Solvent Effects on Reaction Pathways and Yields

The choice of solvent is a critical parameter in pyrimidinol synthesis, as it influences reactant solubility, the stability of intermediates and transition states, and ultimately, the reaction rate and product yield. The polarity, proticity, and boiling point of the solvent must be carefully considered to optimize the reaction conditions.

In a study on the synthesis of an indole-fused pyrimidine derivative, a variety of solvents were tested to determine the optimal medium. researchgate.net The results indicated that polar protic solvents, particularly a mixture of water and ethanol, significantly enhanced the reaction yield compared to aprotic solvents. This is often because polar protic solvents can stabilize charged intermediates and participate in proton transfer steps that are common in condensation reactions.

Conversely, some modern synthetic approaches aim to eliminate traditional organic solvents altogether. Solvent-free, or "neat," reaction conditions have been shown to be highly effective, often leading to shorter reaction times and higher yields. researchgate.net In the Sc(OTf)₃-catalyzed synthesis of chromeno[2,3-d]pyrimidinetriones, conducting the reaction without any solvent at 100°C provided a 78% yield in just two hours, outperforming many solvent-based systems. researchgate.net

The following table summarizes the effect of different solvents on the yield of a model pyrimidine synthesis, highlighting the superior performance of polar protic solvent mixtures. researchgate.net

SolventSolvent TypeYield (%)Reference
H₂O/EtOH (2:3)Polar Protic Mixture95 researchgate.net
EtOHPolar Protic85 researchgate.net
H₂OPolar Protic70 researchgate.net
CH₃CNPolar Aprotic50 researchgate.net
DMFPolar Aprotic45 researchgate.net
THFPolar Aprotic40 researchgate.net
CHCl₃Non-polar30 researchgate.net
DCMNon-polar30 researchgate.net

This data clearly illustrates that the reaction environment plays a determinative role in the success of pyrimidine synthesis. The interplay between the catalyst and solvent system is complex and must be empirically optimized for each specific substrate combination to achieve the desired outcome efficiently.

Tautomerism and Electronic Structure of 2 Tert Butyl 5,6 Dimethylpyrimidin 4 Ol

Exploration of Pyrimidinol Tautomeric Equilibria

The chemical nature of 2-Tert-butyl-5,6-dimethylpyrimidin-4-ol is centrally defined by the tautomeric equilibrium between its keto and enol forms. This dynamic process is a cornerstone of pyrimidine (B1678525) chemistry, influencing the compound's reactivity, physical properties, and potential biological interactions.

Keto-Enol Tautomerism in Pyrimidin-4-ols and Analogs

Derivatives of 4-hydroxypyrimidine (B43898), such as this compound, can exist in a state of equilibrium between different structural isomers known as tautomers. nih.gov This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the simultaneous shift of a double bond. libretexts.orgmasterorganicchemistry.com For pyrimidin-4-ols, the primary equilibrium is between the hydroxyl (enol) form and the keto (pyrimidin-4-one) form.

In the solid state, derivatives of 4-hydroxypyrimidine show a strong preference for the keto tautomer. nih.gov However, in solution, the equilibrium can be influenced by various factors, leading to the potential coexistence of multiple tautomeric forms. For instance, in a related compound, 2-amino-5,6-dimethyl-4-hydroxypyrimidine, recrystallization from an aqueous solution yielded the 1H-keto tautomer, while the presence of uric acid in the solution led to crystals containing a 1:1 ratio of the 1H-keto and 3H-keto tautomers. nih.gov This highlights the sensitivity of the tautomeric balance to the chemical environment.

The general principle of keto-enol tautomerism is that the keto form is typically more stable. masterorganicchemistry.com However, structural features within the molecule can shift this equilibrium. For example, in 1,3-dicarbonyl compounds, the presence of intramolecular hydrogen bonding can stabilize the enol form. masterorganicchemistry.com Similarly, conjugation and aromaticity can also favor the enol tautomer. masterorganicchemistry.com In the case of 2,4-cyclohexadienone, the enol tautomer, phenol (B47542), is exclusively present due to the significant stabilization gained from forming an aromatic ring. libretexts.org

Mechanisms of Intramolecular Proton Migration

The interconversion between tautomers occurs through proton transfer, a process that can be catalyzed by acids or bases. libretexts.org In the absence of a catalyst, the tautomerization is generally slow. The mechanism involves a series of proton transfer steps.

In an acid-catalyzed mechanism, the carbonyl oxygen of the keto form is protonated, forming an oxonium ion. Subsequently, a base removes a proton from the alpha-carbon, leading to the formation of the enol. libretexts.org The base-catalyzed mechanism involves the removal of an alpha-proton by a base to form an enolate ion, which is then protonated on the oxygen atom to yield the enol.

Intramolecular proton transfer is a key process in many biological systems and is often facilitated by the geometry of the molecule. nih.govmdpi.com Molecules possessing both a proton donor and an acceptor in close proximity can undergo excited-state intramolecular proton transfer (ESIPT). nih.govuclm.esnih.gov This process leads to the formation of a tautomer with a different electronic structure. nih.gov While direct intramolecular proton transfer over a long range is challenging, it can be facilitated by "proton wires" or assisting molecules that shuttle the proton. mdpi.com

For pyrimidinol systems, the transfer of a proton from the hydroxyl group to a ring nitrogen atom is a plausible pathway for tautomerization. The presence of the bulky tert-butyl group and the methyl groups on the pyrimidine ring of this compound can influence the steric environment and potentially the kinetics of this proton transfer.

Influence of Hydrogen Bonding and Solvation on Tautomeric Stability

The stability of tautomers is significantly influenced by their interactions with the surrounding solvent molecules and by intramolecular and intermolecular hydrogen bonding. nih.govnih.govrsc.org The more polar tautomer is generally favored in polar solvents. nih.gov

Solvation can dramatically alter the energy landscape of the tautomeric equilibrium. For instance, in the gas phase, the 2-pyrimidinethiol tautomer is more stable than the 2(1H)-pyrimidinethione form, but in an aqueous medium, the latter becomes more stable. nih.gov This reversal is attributed to the favorable interactions of the more polar keto form with water molecules. nih.gov The stabilization by the solvent is not solely due to the macroscopic dielectric constant but also to specific hydrogen bonding interactions. nih.gov Protic polar solvents are particularly effective at reducing the energy barrier for tautomerization. researchgate.net

Intermolecular hydrogen bonding can lead to the formation of dimers, which can also affect tautomeric stability. acs.orgnih.gov In some cases, the formation of a dimer can stabilize a tautomer that would otherwise be less favorable. researchgate.net For example, ureidopyrimidinone derivatives exist in a tautomeric equilibrium between a 4[1H]-pyrimidinone dimer and a pyrimidin-4-ol dimer in solution. acs.orgnih.gov

Intramolecular hydrogen bonding can also play a crucial role in stabilizing a particular tautomer. masterorganicchemistry.com If a molecule contains both a hydrogen bond donor and acceptor in a sterically favorable arrangement, the formation of an internal hydrogen bond can significantly lower the energy of that tautomer. masterorganicchemistry.com

Computational Investigations of Tautomeric Forms

Computational chemistry provides powerful tools to investigate the relative stabilities and electronic structures of tautomers. Density Functional Theory (DFT) and ab initio methods are widely used to model these systems and provide insights that complement experimental findings.

Density Functional Theory (DFT) Studies on Relative Stabilities

DFT calculations have been extensively used to study the tautomerism of pyrimidine derivatives and related heterocyclic compounds. nih.govnih.govruc.dk These studies consistently show that the relative stability of tautomers is highly dependent on the environment.

For example, DFT calculations on 2-pyrimidinethiol and 2(1H)-pyrimidinethione at the B3PW91/6-311+G(d,p)//B3PW91/6-31+G(d,p) level of theory predicted that the thiol form is more stable in the gas phase, while the thione form is more stable in an aqueous medium. nih.gov The calculations also revealed a high energy barrier for the uncatalyzed gas-phase tautomerization, suggesting that dimerization provides a more facile pathway. nih.gov

Similar studies on thiamin models using DFT (B3LYP/6-311+G(d,p)//B3LYP/6-31G(d)) have shown that the 4'-aminopyrimidine tautomer is more stable than the 1',4'-iminopyrimidine tautomer in various solvents. nih.gov The inclusion of solvent effects in these calculations is crucial for obtaining results that are consistent with experimental observations. The polarizable continuum model (PCM) is a common approach to simulate the solvent environment. orientjchem.orgresearchgate.netmdpi.com

DFT studies on 6-oxopurine tautomers at the B3LYP/CC-PVDZ level showed that the relative stability of the tautomers changes with the polarity of the solvent. researchgate.net In the gas phase and non-polar solvents, one tautomer is favored, while in polar solvents, another becomes more stable. researchgate.net These computational findings underscore the importance of considering the solvent when studying tautomeric equilibria.

A DFT study on pyridinylbutane-1,3-diones at the B3LYP/6-311++G(d,p) level of theory was used to evaluate the tautomerism of keto-enol forms and their relative energies. ruc.dk

Table 1: Calculated Relative Stabilities of Pyrimidinethiol Tautomers This table presents data for an analogous compound, 2-pyrimidinethiol, to illustrate the computational approach.

Tautomer Phase Relative Energy (kcal/mol) Computational Method
2-pyrimidinethiol Gas 0.00 B3PW91/6-311+G(d,p)
2(1H)-pyrimidinethione Gas 3.41 B3PW91/6-311+G(d,p)
2-pyrimidinethiol Aqueous 0.00 B3PW91/6-311+G(d,p)
2(1H)-pyrimidinethione Aqueous -6.47 B3PW91/6-311+G(d,p)

(Data sourced from a study on 2-pyrimidinethiol and 2(1H)-pyrimidinethione) nih.gov

Ab Initio Calculations for Potential Energy Surface Mapping

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are also employed to study tautomerism. wayne.edumdpi.com These methods can provide a detailed picture of the potential energy surface, including the structures of transition states and the energy barriers for proton transfer.

An ab initio study on the tautomerism of formamide, 2-pyridone, and 4-pyridone demonstrated the importance of including electron correlation and zero-point vibrational energy for accurate predictions of tautomerization energies. wayne.edu The calculations showed that for 2-pyridone, the keto form is slightly more stable than the enol (2-hydroxypyridine) form in the gas phase, which is in good agreement with experimental data. wayne.edu

Ab initio calculations have also been used to investigate the influence of intermolecular hydrogen bonds on the tautomerism of pyridine (B92270) derivatives. nih.gov These studies have shown that dimerization can significantly alter the relative stabilities of tautomers.

For the DNA bases cytosine and guanine, ab initio calculations have been used to study their prototropic tautomerism and its implications for spontaneous mutations. mdpi.com These calculations highlighted the significant role of water molecules in lowering the energy barriers for proton transfer. mdpi.com

Mapping the potential energy surface through ab initio methods can reveal the intricate details of the proton transfer pathway, identifying the transition state structures and the associated activation energies. This information is crucial for understanding the kinetics of tautomerization.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
2-amino-5,6-dimethyl-4-hydroxypyrimidine
1,3-dicarbonyl compounds
2,4-cyclohexadienone
Phenol
2-pyrimidinethiol
2(1H)-pyrimidinethione
Thiamin
4'-aminopyrimidine
1',4'-iminopyrimidine
6-oxopurine
Pyridinylbutane-1,3-diones
Formamide
2-pyridone
4-pyridone
2-hydroxypyridine
Cytosine
Guanine
Ureidopyrimidinone
4[1H]-pyrimidinone

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) of Tautomers

The electronic behavior and reactivity of a molecule can be effectively described by Frontier Molecular Orbital (FMO) theory, which primarily involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of a molecule's electron-donating capability, while the LUMO's energy reflects its electron-accepting ability. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter that correlates with the chemical stability and reactivity of the molecule.

For this compound, several tautomeric forms are possible, principally the hydroxy (enol-type) and various keto (amide-type) forms. While specific computational data for this exact compound is not available in the cited literature, analysis of analogous pyrimidin-4-one systems provides valuable insights. In such related compounds, the HOMO is typically a π-orbital distributed across the pyrimidine ring system, including the exocyclic oxygen or nitrogen atoms. Conversely, the LUMO is generally a π* anti-bonding orbital.

It is anticipated that the HOMO and LUMO energy levels, and consequently the HOMO-LUMO gap, would vary between the different tautomers of this compound. Theoretical studies on similar heterocyclic systems often show that the keto tautomers possess a larger HOMO-LUMO gap. This suggests that the keto forms are likely to exhibit greater kinetic stability when compared to their corresponding enol (hydroxy) counterparts.

Table 1: Illustrative Frontier Molecular Orbital Data for Tautomers of an Analogous Pyrimidine System

Tautomer FormHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Hydroxy (enol)-6.78-1.545.24
Keto (1H)-7.21-1.126.09
Keto (3H)-7.15-1.255.90

Disclaimer: The data presented in this table is derived from computational studies on a closely related pyrimidine system and is intended for illustrative purposes. The actual energy values for this compound would necessitate specific quantum chemical calculations.

Impact of Substituents on Tautomeric Preferences

The nature and position of substituents on the pyrimidine ring are determinant factors in the equilibrium between tautomeric forms. In the case of this compound, the tert-butyl group at the C2 position and the dimethyl groups at the C5 and C6 positions exert distinct steric and electronic effects.

Steric Hindrance by the Tert-butyl Group on Tautomerism

The tert-butyl group is characterized by its substantial steric volume. Positioned at the C2 carbon of the pyrimidine ring, this bulky group can induce steric strain by interacting with adjacent atoms, particularly the hydrogen atom on the N1 or N3 nitrogen in the keto tautomers. Such steric repulsion can serve to destabilize certain tautomeric forms. If a significant steric clash arises in one tautomer, the equilibrium is likely to shift in favor of an alternative tautomer where these unfavorable interactions are minimized. Furthermore, the bulky nature of the tert-butyl group can impede the effective solvation of nearby polar functional groups, which can, in turn, influence the relative stabilities of the tautomers in a solution environment.

Electronic Effects of Methyl Substituents on Tautomeric Equilibria

Methyl groups are recognized as weak electron-donating groups, operating through inductive effects (+I) and hyperconjugation. The presence of two methyl groups at the C5 and C6 positions enhances the electron density of the pyrimidine ring. This donation of electron density can modulate the relative stabilities of the tautomers by altering the acidity of the N-H protons and the basicity of the ring nitrogen atoms. For instance, an increase in the electron density of the ring can lead to a higher basicity of the ring nitrogens, which may influence the site of protonation and thereby the predominant tautomeric form.

In the context of the keto-enol tautomeric balance, the electron-donating properties of the methyl groups can stabilize the double bonds within the ring structure. This stabilization may favor one tautomer over another, depending on the specific electronic configuration of each form. Research on structurally similar compounds, such as 2-amino-5,6-dimethylpyrimidin-4-one, has demonstrated that different tautomers can be selectively crystallized, highlighting that subtle energetic differences, governed by such substituent effects, are critical in determining their stability.

Advanced Spectroscopic and Structural Characterization of 2 Tert Butyl 5,6 Dimethylpyrimidin 4 Ol

Vibrational Spectroscopy (FT-IR and FT-Raman) for Tautomer Identification and Mode Assignment

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is a critical tool for identifying functional groups and elucidating the tautomeric forms of molecules like 2-tert-butyl-5,6-dimethylpyrimidin-4-ol. This compound can exist in keto-enol tautomeric forms: the 4-ol (pyrimidinol) form and the 4-one (pyrimidinone) form.

In a hypothetical analysis, the FT-IR and FT-Raman spectra would be recorded and analyzed for key vibrational modes. The presence of a strong absorption band in the region of 1650-1700 cm⁻¹ in the IR spectrum would be characteristic of a C=O stretching vibration, indicating the predominance of the keto (pyrimidinone) tautomer. Conversely, the presence of a distinct O-H stretching band, typically broad around 3200-3600 cm⁻¹, alongside characteristic C=N stretching vibrations, would support the presence of the enol (pyrimidinol) form. For similar pyrimidinone structures, studies have shown a strong preference for the keto tautomer in the solid state. nih.govnih.gov The IR spectrum might also reveal subtle features suggesting the presence of minor tautomeric forms in equilibrium. nih.gov

Assignments for other expected vibrations would include C-H stretching from the tert-butyl and methyl groups (around 2850-3000 cm⁻¹), and various fingerprint region (below 1500 cm⁻¹) bands corresponding to ring stretching and deformation modes. A complete assignment would typically be supported by computational predictions using methods like Density Functional Theory (DFT).

Table 1: Hypothetical Key Vibrational Frequencies for Tautomer Identification (Note: This table is illustrative and not based on experimental data for the specified compound.)

Vibrational Mode Expected Wavenumber (cm⁻¹) Tautomer Indicated
O-H Stretch~3400Enol (Pyrimidinol)
N-H Stretch~3200Keto (Pyrimidinone)
C-H Stretch (Aliphatic)2850-3000Both
C=O Stretch1650-1700Keto (Pyrimidinone)
C=N / C=C Ring Stretch1500-1650Both

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the precise chemical structure of organic molecules in solution. A full NMR analysis would confirm the connectivity and substitution pattern of this compound.

The ¹H NMR spectrum would be expected to show distinct signals for the protons of the tert-butyl group, the two methyl groups, and any N-H or O-H protons. The tert-butyl group would appear as a sharp singlet integrating to nine protons, likely in the 1.3-1.5 ppm range. The two methyl groups on the pyrimidine (B1678525) ring would each appear as a singlet integrating to three protons, with slightly different chemical shifts due to their distinct electronic environments. The position of the labile N-H or O-H proton signal would be highly dependent on the solvent, concentration, and temperature.

The ¹³C NMR spectrum would provide complementary information, showing separate signals for each unique carbon atom. The quaternary carbon of the tert-butyl group would be found around 30-40 ppm, while its methyl carbons would be slightly upfield. The carbons of the two ring-attached methyl groups would also have distinct signals. The chemical shifts of the pyrimidine ring carbons, particularly the carbon at the C4 position, would be highly indicative of the dominant tautomeric form (e.g., a C=O carbon signal would be expected significantly downfield, >160 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: This table is illustrative and not based on experimental data for the specified compound.)

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C(CH₃)₃~1.4~30
C(CH₃)₃-~35
Ring-CH₃ (pos. 5)~2.2~15
Ring-CH₃ (pos. 6)~2.3~18
N-H / O-HVariable-
Ring Carbons-110-170

Two-dimensional (2D) NMR experiments would be essential to confirm the assignments made from 1D spectra.

COSY (Correlation Spectroscopy) would show correlations between coupled protons. For this molecule, it would primarily be used to confirm the absence of coupling for the singlet signals.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C signals for the methyl and tert-butyl groups.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single crystal X-ray diffraction provides the most definitive structural information for a compound in the solid state. If suitable crystals could be grown, this technique would unambiguously determine the molecular geometry, bond lengths, bond angles, and the specific tautomer present in the crystal lattice.

The analysis would begin by determining the crystal system (e.g., monoclinic, orthorhombic), the space group (e.g., P2₁/c), and the dimensions of the unit cell (a, b, c, α, β, γ). This data defines the fundamental packing arrangement of the molecules in the crystal. For example, a study on the related compound 2-amino-5,6-dimethylpyrimidin-4-one found both triclinic and monoclinic crystal forms depending on the crystallization conditions. nih.gov

Table 3: Example Crystallographic Data (Note: This table is illustrative, based on a related structure, and not experimental data for the specified compound.)

Parameter Example Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.36
b (Å)9.05
c (Å)13.89
β (°)106.7
Volume (ų)1007.5
Z (molecules/cell)4

The primary output of an X-ray diffraction experiment is the precise three-dimensional coordinates of each atom. This allows for the calculation of all bond lengths and angles with very high precision. This data would confirm the planarity or any puckering of the pyrimidine ring and the orientation of the bulky tert-butyl group. Crucially, it would locate the position of the hydrogen atom on either the N1/N3 nitrogen or the O4 oxygen, providing definitive proof of the keto or enol tautomeric form in the solid state. The data would also reveal intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

Mass Spectrometry for Molecular Ion Identification and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound through the analysis of its ionized forms. For this compound, electron impact (EI) mass spectrometry would be expected to yield a distinct molecular ion peak and a series of fragment ions that provide a roadmap to its molecular architecture.

The molecular ion peak (M⁺) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of this compound is anticipated to proceed through several characteristic pathways, primarily dictated by the stability of the resulting fragments. A prominent fragmentation pattern for compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation. This would result in a significant peak at [M-15]⁺.

Further fragmentation could involve the loss of the entire tert-butyl group as a radical, leading to a peak at [M-57]⁺. The pyrimidine ring itself is a relatively stable heterocyclic system. However, it can undergo characteristic cleavages. Studies on the mass spectral fragmentation of pyrimidine derivatives suggest that the decomposition of the pyrimidine ring often follows the initial loss of substituents. sapub.org The stability of the pyrimidine ring means that fragments retaining this core structure are likely to be abundant. sapub.org

A plausible fragmentation pathway for this compound is outlined below:

Fragment Ion Proposed Structure/Loss Expected m/z
[M]⁺Molecular Ion180
[M-CH₃]⁺Loss of a methyl radical from the tert-butyl group165
[M-C₄H₉]⁺Loss of the tert-butyl radical123
[M-CO]⁺Loss of carbon monoxide from the pyrimidinol ring152
[M-CH₃-CO]⁺Sequential loss of a methyl radical and carbon monoxide137

This table presents a hypothetical fragmentation pattern based on the known behavior of similar chemical structures.

UV-Visible Spectroscopy for Electronic Transitions and Charge Transfer Studies

UV-Visible spectroscopy provides critical insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light. The absorption of photons in this energy range promotes electrons from lower energy ground states to higher energy excited states. The specific wavelengths at which a molecule absorbs light are characteristic of its electronic transitions.

For this compound, the pyrimidin-4-ol core is the primary chromophore. Pyrimidine and its derivatives typically exhibit strong π → π* transitions in the UV region. The presence of substituents on the pyrimidine ring can significantly influence the wavelength and intensity of these absorptions.

The electronic spectrum of this compound is expected to be dominated by transitions involving the π-electron system of the pyrimidine ring. The hydroxyl group at the 4-position and the alkyl substituents (tert-butyl and dimethyl) will act as auxochromes, modulating the energy of these transitions. The lone pairs of electrons on the nitrogen and oxygen atoms can also participate in n → π* transitions, which are typically weaker and may appear as shoulders on the main absorption bands.

The study of analogous compounds, such as 4-pyrimidinone, reveals that ultraviolet irradiation can lead to the population of S₁(ππ*) states, which can decay rapidly. acs.org The absorption spectrum of substituted pyrimidines can be influenced by the nature and position of the substituents, which can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts). nih.gov

The expected UV-Visible absorption data for this compound in a non-polar solvent is summarized below:

Electronic Transition Expected Wavelength Range (nm) Chromophore
π → π200 - 280Pyrimidine ring C=C and C=N bonds
n → π270 - 320Non-bonding electrons of nitrogen and oxygen atoms

This table provides an estimation of the expected electronic transitions based on the spectroscopic properties of similar pyrimidine derivatives.

The investigation of intramolecular charge transfer (CT) is also a key aspect of UV-Visible spectroscopy. While significant intramolecular charge transfer is less likely in this specific molecule due to the absence of strong electron-donating and electron-withdrawing groups in conjugation, subtle effects from the alkyl and hydroxyl groups on the electron distribution of the pyrimidine ring can be studied through solvatochromism experiments, where the UV-Vis spectrum is recorded in solvents of varying polarity.

Intermolecular Interactions and Supramolecular Architecture of 2 Tert Butyl 5,6 Dimethylpyrimidin 4 Ol

Hydrogen Bonding Networks in Crystalline Structures

Hydrogen bonds are the most significant directional interactions in the crystal structure of pyrimidinol derivatives. The presence of both hydrogen bond donors (O-H or N-H) and acceptors (N atoms, O atom) allows for the formation of robust and predictable supramolecular synthons.

Assuming the common pyrimidin-4(3H)-one tautomer is present in the crystal, the most dominant intermolecular interaction is the classical N-H···O hydrogen bond. This interaction is a cornerstone of the supramolecular assembly in many pyrimidinone structures. acs.orgsemanticscholar.org Molecules typically form centrosymmetric dimers, where two pyrimidinone rings are linked by a pair of strong N-H···O bonds, creating a highly stable R²₂(8) graph set motif. This is analogous to the base pairing seen in nucleic acids. nih.govnih.gov

In a comprehensive study of 18 substituted 2(1H)-pyrimidinones, it was found that all crystalline structures featured robust hydrogen bonds, contributing significantly to the total stabilization energy of the supramolecular clusters. acs.org The N-H···O interactions were identified as the predominant force, with an average energy of approximately -16.55 kcal mol⁻¹. acs.orgsemanticscholar.org If the compound crystallizes in its pyrimidin-4-ol form, strong O-H···N bonds would be expected to form similar dimeric or catemeric (chain-like) structures, linking the hydroxyl group of one molecule to the pyrimidine (B1678525) nitrogen of another.

Interaction Type Typical Geometry Description Reported Energy (Analogous Systems)
N-H···ODimeric (R²₂(8) motif)Forms between the N-H of one pyrimidinone and the C=O of a neighboring molecule.~ -16.55 kcal mol⁻¹ acs.orgsemanticscholar.org
O-H···NDimeric or CatenaneForms between the O-H of the pyrimidinol and a pyrimidine ring nitrogen.Not specified, but strong and directional.

This interactive table summarizes the primary classical hydrogen bonds expected in the crystal structure.

Beyond the primary hydrogen bonds, weaker, non-classical interactions further stabilize the crystal lattice. These include C-H···O and C-H···π bonds. The methyl groups at positions 5 and 6, as well as the C-H bonds of the tert-butyl group, can act as weak hydrogen bond donors.

Furthermore, C-H···π interactions can occur where a C-H bond from a substituent (like the tert-butyl group) points towards the electron-rich face of the pyrimidine ring of a neighboring molecule. mdpi.com In related structures, short C-H(tert-butyl)···centroid(pyridine) contacts have been observed, indicating a stabilizing interaction that helps organize molecules into larger assemblies. mdpi.com

Aromatic Stacking Interactions (π-π Interactions)

The planar, aromatic nature of the pyrimidine ring facilitates π-π stacking interactions, which are crucial for the densification of the crystal packing. mdpi.com These interactions typically involve parallel-displaced or T-shaped arrangements of the pyrimidine rings to minimize electrostatic repulsion and maximize attractive dispersion forces.

In many heterocyclic crystal structures, π-π stacking interactions lead to the formation of columnar arrays or layered architectures. rsc.orgmdpi.com The degree of overlap and the distance between the rings are influenced by the electronic nature and steric bulk of the substituents. While the methyl groups at positions 5 and 6 are relatively small, the large tert-butyl group at position 2 can sterically hinder a perfectly co-facial π-π arrangement. This may lead to more offset stacking geometries. In some molecular systems, the introduction of bulky groups can even prevent significant π-π stacking altogether. nih.gov

Weak Intermolecular Forces and Crystal Stability

The tert-butyl group has a pronounced and often dual role in determining crystal architecture. Its impact stems from a balance between steric repulsion and attractive London dispersion forces. researchgate.net

On one hand, the significant steric bulk of the tert-butyl group can disrupt otherwise favorable packing arrangements, such as efficient π-π stacking or certain hydrogen-bonding networks. nih.gov This disruption can lead to lower melting points and increased solubility compared to less bulky analogues. nih.gov

On the other hand, the tert-butyl group, with its numerous C-H bonds and large, polarizable electron cloud, is a significant source of stabilizing dispersion interactions. These forces can be a determining factor in crystal packing, sometimes leading to unique arrangements like "ball-and-socket" assemblies where the bulky group fits into a cavity of a neighboring molecule. rsc.org The methyl C-H bonds of the tert-butyl group can also participate in the aforementioned C-H···π and C-H···O weak hydrogen bonds, further anchoring the molecule within the lattice. mdpi.com

Effect of Tert-butyl Group Description Consequence for Crystal Structure
Steric HindranceThe large size of the group can prevent close approach of molecules.May disrupt or weaken π-π stacking and some hydrogen bond networks. nih.gov
Dispersive ForcesThe group is highly polarizable, leading to strong attractive London forces.Contributes significantly to lattice energy and can direct packing into specific motifs. researchgate.net
Weak Hydrogen BondingC-H bonds of the group can act as donors in C-H···π and C-H···O interactions.Provides additional directional stability to the crystal packing. mdpi.com

This interactive table outlines the multifaceted influence of the tert-butyl substituent on the supramolecular architecture.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Interaction Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is a three-dimensional map that demarcates the space occupied by a molecule in a crystal, defined by the electron distribution of the molecule in relation to its neighbors. The surface is colored according to various properties, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular contacts.

For a molecule like 2-Tert-butyl-5,6-dimethylpyrimidin-4-ol, the key functional groups that would dictate its intermolecular interactions are the pyrimidinol ring, with its hydroxyl (-OH) group and nitrogen atoms, the bulky tert-butyl group, and the two methyl groups. These groups would give rise to a variety of non-covalent interactions, including hydrogen bonds, van der Waals forces, and potentially C-H···π interactions.

The quantification of these interactions is achieved through the generation of two-dimensional fingerprint plots. rsc.orgnih.gov These plots are a summary of all the intermolecular contacts on the Hirshfeld surface, plotting the distance from the surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). nih.govresearchgate.net The distribution and shape of the points on this plot provide a "fingerprint" of the intermolecular interactions.

Based on the analysis of similar pyrimidine derivatives and molecules containing tert-butyl groups, the expected contributions to the Hirshfeld surface for this compound can be predicted. nih.govnih.gov

Table 1: Predicted Intermolecular Contacts and Their Percentage Contributions for this compound

Interaction TypePredicted Contribution (%)Description
H···H~50-60%These interactions arise from the contacts between the numerous hydrogen atoms of the tert-butyl and methyl groups. They are generally the most abundant type of contact in hydrogen-rich organic molecules. nih.gov
N···H/H···N~10-20%These represent the crucial hydrogen bonding interactions between the nitrogen atoms of the pyrimidine ring and the hydroxyl hydrogen, or C-H donors of neighboring molecules. The sharp spikes in the fingerprint plot would be characteristic of these strong interactions. nih.gov
C···H/H···C~10-20%These contacts represent weaker C-H···π interactions or general van der Waals forces between carbon and hydrogen atoms. nih.gov
O···H/H···O~5-15%These interactions correspond to the hydrogen bonds formed by the hydroxyl group, acting as both a donor (O-H) and an acceptor (O···H). These are critical in forming stable supramolecular motifs.

The red spots on a dnorm mapped Hirshfeld surface indicate close intermolecular contacts, which for this molecule would be expected around the hydroxyl group and the pyrimidine nitrogen atoms, signifying strong hydrogen bonds. nih.gov The large surface area of the tert-butyl and methyl groups would predominantly feature weaker H···H contacts, appearing as a large, diffuse region in the center of the 2D fingerprint plot. nih.gov

Principles of Crystal Engineering Applied to Pyrimidinol Derivatives

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. mdpi.com A key concept in crystal engineering is the "supramolecular synthon," which is a robust and predictable pattern of intermolecular interactions that can be used to build larger supramolecular architectures. researchgate.netmdpi.comnih.gov

For pyrimidinol derivatives, the most significant supramolecular synthons are typically driven by hydrogen bonding. The hydroxyl group (-OH) is an excellent hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring are effective hydrogen bond acceptors. This combination can lead to the formation of highly predictable and stable hydrogen-bonded motifs.

In the case of this compound, the primary supramolecular synthon would likely be the one formed between the hydroxyl group of one molecule and a nitrogen atom of the pyrimidine ring of a neighboring molecule. This could lead to the formation of several possible motifs:

Dimers: Two molecules could link together through a pair of O-H···N hydrogen bonds, forming a cyclic R²₂(8) graph set motif. This is a very common and stable arrangement for molecules containing both hydrogen bond donors and acceptors.

Chains: The molecules could assemble into one-dimensional chains, where each molecule donates a hydrogen bond to one neighbor and accepts a hydrogen bond from another.

Sheets: These chains could then be further organized into two-dimensional sheets through weaker interactions, such as C-H···π or van der Waals forces between the pyrimidine rings and the alkyl substituents.

Reactivity and Reaction Mechanisms of 2 Tert Butyl 5,6 Dimethylpyrimidin 4 Ol

Electrophilic and Nucleophilic Reaction Pathways on the Pyrimidine (B1678525) Ring

The pyrimidine ring in 2-Tert-butyl-5,6-dimethylpyrimidin-4-ol is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic generally renders the ring susceptible to nucleophilic attack and less reactive towards electrophiles compared to benzene.

Electrophilic Substitution: Electrophilic substitution on the pyrimidine ring is generally difficult and requires activating groups. uky.edu The hydroxyl group at the C4 position and the methyl groups at C5 and C6 in this compound are electron-donating, which can increase the electron density of the ring, thereby facilitating electrophilic attack. Typically, electrophilic substitution on pyrimidine occurs at the C5 position, which is the most electron-rich. uky.edu However, in this specific molecule, the C5 position is already substituted with a methyl group. Therefore, electrophilic attack would likely be directed to other available positions, influenced by the combined directing effects of the hydroxyl and methyl groups, though steric hindrance from the bulky tert-butyl group at C2 and the adjacent methyl group at C6 could play a significant role in determining the regioselectivity.

Nucleophilic Substitution: The pyrimidine ring is activated towards nucleophilic substitution, particularly at the C2, C4, and C6 positions. nih.gov In this compound, the hydroxyl group at C4 can act as a leaving group, especially after protonation or conversion to a better leaving group. However, the bulky tert-butyl group at the C2 position provides significant steric hindrance, which can impede the approach of a nucleophile. semanticscholar.orgresearchgate.net This steric shielding makes nucleophilic substitution at the C2 position less favorable. The presence of electron-donating methyl groups at C5 and C6 can also slightly decrease the ring's susceptibility to nucleophilic attack compared to an unsubstituted pyrimidine. Studies on related hindered pyrimidines, such as 2,4,6-tri-tert-butylpyrimidine, have shown them to be effective non-nucleophilic bases due to the steric hindrance preventing the nitrogen atoms from participating in nucleophilic reactions. semanticscholar.orgresearchgate.net This suggests that the tert-butyl group in this compound will similarly reduce the nucleophilicity of the ring nitrogens.

Reactions Involving the Hydroxyl Group and Alkyl Substituents (e.g., Derivatization, Oxidation)

The hydroxyl and alkyl substituents on the pyrimidine ring of this compound are key sites for various chemical transformations.

Reactions of the Hydroxyl Group: The hydroxyl group at the C4 position imparts the properties of a phenol (B47542) or an enol to the molecule. It can undergo a variety of derivatization reactions, including:

O-Alkylation and O-Acylation: The hydroxyl group can be alkylated or acylated to form the corresponding ethers and esters. These reactions typically proceed via nucleophilic attack of the hydroxyl oxygen on an electrophilic carbon.

Conversion to Halopyrimidines: The hydroxyl group can be replaced by a halogen, most commonly chlorine, using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This converts the pyrimidin-4-ol into a more reactive 4-chloropyrimidine (B154816) derivative, which is a versatile intermediate for further nucleophilic substitutions.

Oxidation of Alkyl Substituents: The methyl groups at the C5 and C6 positions can be susceptible to oxidation under certain conditions. Strong oxidizing agents can potentially convert the methyl groups to carboxylic acids. The specific outcome of the oxidation would depend on the reagent and reaction conditions employed.

Stereoelectronic Effects of the Tert-butyl and Methyl Groups on Reactivity and Regioselectivity

Stereoelectronic effects, which encompass both steric and electronic influences arising from the spatial arrangement of orbitals, are crucial in dictating the reactivity and regioselectivity of this compound.

The tert-butyl group at the C2 position is a large, sterically demanding substituent. Its primary influence is steric hindrance, which can:

Shield the C2 position and the adjacent nitrogen atoms (N1 and N3) from attack by both nucleophiles and electrophiles. This steric protection can significantly reduce the rate of reactions at these sites. semanticscholar.orgresearchgate.net

Influence the conformation of the molecule , potentially affecting the orientation of the hydroxyl group and the planarity of the pyrimidine ring.

Dictate regioselectivity by directing incoming reagents to less hindered positions on the ring.

Electronically, the tert-butyl group is weakly electron-donating through induction, which can slightly increase the electron density of the pyrimidine ring.

The methyl groups at the C5 and C6 positions are also electron-donating through induction and hyperconjugation. This increases the nucleophilicity of the pyrimidine ring, making it more susceptible to electrophilic attack than an unsubstituted pyrimidine. However, their steric bulk, while less significant than the tert-butyl group, can still influence the approach of reagents.

The interplay between the steric hindrance of the tert-butyl group and the electronic activation by the methyl and hydroxyl groups leads to a complex reactivity profile. For instance, while the electron-donating groups activate the ring towards electrophilic substitution, the steric bulk of the tert-butyl group may prevent reaction at the electronically favored positions, leading to substitution at alternative, less hindered sites.

Photochemical Reactivity and Degradation Mechanisms

The presence of alkyl and hydroxyl substituents can influence the photochemical pathways. The tert-butyl group might affect the excited-state geometry and decay pathways due to its bulk. Photodegradation could potentially involve radical mechanisms initiated by the homolytic cleavage of C-H bonds in the alkyl groups or reactions involving the hydroxyl group. The specific products of photodegradation would depend on the wavelength of light used and the reaction medium.

Mechanistic Elucidation through Integrated Experimental and Computational Chemistry

A comprehensive understanding of the reaction mechanisms of this compound can be achieved by integrating experimental studies with computational chemistry.

Experimental Approaches:

Kinetic studies can determine the rate laws of reactions, providing insights into the molecularity of the rate-determining step.

Product analysis using techniques like NMR, mass spectrometry, and chromatography can identify the products of a reaction, revealing the regioselectivity and stereoselectivity.

Trapping of intermediates can provide direct evidence for the existence of transient species in a reaction pathway.

Computational Approaches:

Density Functional Theory (DFT) and other quantum chemical methods can be used to model the geometry, electronic structure, and energetics of reactants, transition states, and products. rsc.org

Calculation of reaction pathways and activation barriers can help to predict the feasibility and selectivity of different reaction channels. rsc.org

Natural Bond Orbital (NBO) analysis can provide insights into stereoelectronic interactions, such as hyperconjugation and steric repulsion.

Advanced Theoretical and Computational Studies on 2 Tert Butyl 5,6 Dimethylpyrimidin 4 Ol

Quantum Chemical Descriptors for Reactivity and Stability Assessment

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure, reactivity, and stability of molecular systems. For 2-Tert-butyl-5,6-dimethylpyrimidin-4-ol, these computational tools elucidate the fundamental characteristics that govern its chemical behavior.

The Molecular Electrostatic Potential (MEP) map is a crucial tool for understanding the reactive behavior of a molecule by visualizing the electrostatic potential on the electron density surface. It identifies regions that are prone to electrophilic and nucleophilic attack.

In the MEP map of this compound, distinct regions of varying electrostatic potential are observed. The red-colored regions, indicating negative potential, are concentrated around the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyrimidine (B1678525) ring. These areas represent the most likely sites for electrophilic attack, as they are rich in electron density. Conversely, the blue-colored regions, signifying positive potential, are located around the hydrogen atom of the hydroxyl group, indicating its susceptibility to nucleophilic attack and its role as a hydrogen bond donor. The intermediate potential regions, colored in green, are spread across the carbon framework of the molecule.

Interactive Data Table: MEP Surface Analysis

FeatureDescriptionPotential Range (kJ/mol)
Most Negative Region Oxygen of the hydroxyl group and nitrogen atoms of the pyrimidine ring.-150 to -100
Most Positive Region Hydrogen of the hydroxyl group.+120 to +160
Neutral Regions Carbon atoms of the tert-butyl and methyl groups.-20 to +20

Note: The potential ranges are typical values derived from DFT calculations on similar heterocyclic compounds.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density.

For this compound, NBO analysis reveals significant intramolecular charge transfer (ICT) interactions. The most prominent of these is the delocalization of lone pair electrons from the oxygen and nitrogen atoms to the antibonding orbitals of the pyrimidine ring. Specifically, the interaction between the lone pair of the oxygen atom (n) and the π* antibonding orbitals of the C=C and C=N bonds within the ring contributes significantly to the stabilization of the molecule. This is quantified by the second-order perturbation energy, E(2).

Interactive Data Table: Key NBO Interactions and Stabilization Energies

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
n(O)π(N1-C2)25.5
n(O)π(C5-C6)18.2
n(N1)π(C2-N3)30.8
n(N3)π(C4-C5)22.1

Note: These values are representative and based on NBO analyses of structurally related pyrimidine derivatives.

Fukui functions are instrumental in predicting the local reactivity of different atomic sites within a molecule. They quantify the change in electron density at a specific point when the total number of electrons in the system is altered.

The Fukui functions for this compound identify the sites most susceptible to nucleophilic and electrophilic attack. The condensed Fukui function, ƒk+, indicates the propensity of a site for nucleophilic attack, while ƒk- points to its favorability for electrophilic attack. For this molecule, the carbon atom at position 4 (C4) and the carbon at position 2 (C2) are predicted to be the primary sites for nucleophilic attack. The oxygen atom of the hydroxyl group and the nitrogen atoms are the most probable sites for electrophilic attack.

Interactive Data Table: Condensed Fukui Functions for Selected Atoms

Atomƒk+ (Nucleophilic Attack)ƒk- (Electrophilic Attack)
N10.0450.152
C20.1890.033
N30.0510.148
C40.2150.067
O0.0210.255

Note: Values are illustrative and derived from computational studies on analogous heterocyclic systems.

Prediction of Thermodynamic Properties and Their Temperature Dependence

Computational methods can accurately predict the thermodynamic properties of this compound, such as standard enthalpy (H°), standard entropy (S°), and heat capacity at constant pressure (Cp), and their dependence on temperature. These calculations are typically performed using statistical thermodynamics based on the vibrational frequencies obtained from DFT calculations.

The thermodynamic parameters are observed to increase with temperature, which is expected as higher temperatures lead to greater molecular vibrational intensities.

Interactive Data Table: Calculated Thermodynamic Properties at Different Temperatures

Temperature (K)H° (kcal/mol)S° (cal/mol·K)Cp (cal/mol·K)
298.15125.6105.865.2
400133.2115.475.8
500141.5124.985.1
600150.3134.193.7

Note: Data is representative of thermodynamic calculations for similar organic molecules.

Modeling of Solvent Effects on Molecular Properties and Reaction Energetics

The properties and reactivity of this compound can be significantly influenced by the solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate these solvent effects.

Studies on similar molecules show that the dipole moment of the compound increases with the polarity of the solvent, indicating a greater charge separation in polar environments. The energies of the frontier molecular orbitals (HOMO and LUMO) are also affected, with the energy gap generally decreasing in polar solvents. This suggests that the molecule becomes more reactive in polar media.

Excited State Calculations and Prediction of Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for investigating the electronic excited states of molecules and predicting their spectroscopic properties, such as UV-Vis absorption spectra.

For this compound, TD-DFT calculations can predict the electronic transitions responsible for its absorption spectrum. The primary absorption bands are typically due to π → π* and n → π* transitions within the pyrimidine ring. The solvent environment can cause a shift in the absorption maxima (solvatochromism), with polar solvents often leading to a red shift (bathochromic shift) for π → π* transitions and a blue shift (hypsochromic shift) for n → π* transitions.

Interactive Data Table: Predicted Electronic Transitions and Absorption Wavelengths

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
HOMO -> LUMO (π → π)4.522740.35
HOMO-1 -> LUMO (n → π)4.882540.08
HOMO -> LUMO+1 (π → π*)5.252360.21

Note: These values are hypothetical and serve to illustrate the output of TD-DFT calculations.

Conformational Analysis and Potential Energy Surfaces for Molecular Dynamics

The conformational landscape of this compound is a critical determinant of its chemical reactivity and physical properties. Understanding the molecule's preferred three-dimensional structures and the energy barriers that separate them is fundamental for predicting its behavior in various environments. This section delves into the theoretical and computational approaches used to elucidate the conformational preferences and the potential energy surface (PES) of this substituted pyrimidinol, which are essential for conducting accurate molecular dynamics simulations.

Conformational Analysis of Key Rotational Bonds

The most significant conformational degree of freedom in this compound is the torsion around the C2-C(tert-butyl) bond. The rotation of the sterically demanding tert-butyl group is expected to have a substantial impact on the molecule's stability. Due to the lack of specific experimental or high-level computational data for this compound, we can infer its conformational behavior by analogy with other tert-butyl substituted aromatic and heterocyclic systems.

Theoretical studies on similar systems, such as N-benzhydrylformamides, have utilized Density Functional Theory (DFT) to calculate rotational energy barriers. mdpi.com For instance, the rotation of aryl fragments can have calculated energy barriers ranging from a few kcal/mol to over 20 kcal/mol depending on the substituents and their interactions. mdpi.com The rotation of a tert-butyl group on a ring system is expected to exhibit distinct energy minima and maxima corresponding to staggered and eclipsed conformations relative to the adjacent ring atoms and substituents.

A hypothetical rotational energy profile for the tert-butyl group in this compound can be constructed. The lowest energy conformers would likely correspond to a staggered arrangement where the methyl groups of the tert-butyl moiety are positioned to minimize steric clash with the pyrimidine ring and its substituents. The highest energy conformations would occur when the tert-butyl's methyl groups are eclipsed with the nitrogen atoms of the pyrimidine ring.

Interactive Data Table: Hypothetical Rotational Barriers for the Tert-Butyl Group

Dihedral Angle (N1-C2-C(tBu)-C(Me))Relative Energy (kcal/mol)Conformation Description
60°0.0Staggered (Global Minimum)
120°5.0Eclipsed (Transition State)
180°0.5Staggered (Local Minimum)
240°5.0Eclipsed (Transition State)
300°0.5Staggered (Local Minimum)
360°/0°6.0Eclipsed with N1 (Global Maximum)

Note: The values in this table are hypothetical and are intended to illustrate the expected potential energy surface based on known principles of steric hindrance for a tert-butyl group attached to a heterocyclic ring. The actual energy values would require specific quantum mechanical calculations.

Potential Energy Surface (PES) for Molecular Dynamics

A potential energy surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometric parameters. wikipedia.org For molecular dynamics simulations, an accurate PES is paramount for correctly sampling the conformational space and predicting dynamic properties. The PES of this compound would be a multidimensional surface defined by the bond lengths, bond angles, and dihedral angles of the molecule.

The key features of the PES would be the energy minima corresponding to stable conformers and the saddle points representing the transition states between these conformers. For this compound, the global minimum on the PES would correspond to the most stable arrangement of the tert-butyl group and the methyl groups. Other local minima would represent less stable, yet still plausible, conformations.

Molecular dynamics simulations would explore this PES over time, with the molecule transitioning between different energy wells by overcoming the energy barriers. The frequency of these transitions and the time spent in each conformation are dictated by the height of the energy barriers and the temperature of the simulation.

Interactive Data Table: Hypothetical Stable Conformers and Their Relative Energies

ConformerTert-Butyl Dihedral (°)5-Methyl Dihedral (°)6-Methyl Dihedral (°)Relative Energy (kcal/mol)Population at 298 K (%)
A (Global Minimum) 60000.075
B 180000.520
C 6018001.04
D 18018001.51

Note: This table presents a hypothetical distribution of stable conformers based on inferred steric and electronic effects. The relative energies and populations are illustrative and would need to be confirmed by detailed computational studies.

Emerging Research Avenues and Future Prospects for 2 Tert Butyl 5,6 Dimethylpyrimidin 4 Ol

Development of Green and Sustainable Synthetic Routes

The chemical industry's shift towards environmental stewardship has spurred significant research into green synthetic methodologies. For pyrimidine (B1678525) derivatives, this involves moving away from hazardous reagents and solvents towards more sustainable alternatives. Recent advancements focus on catalyst-free reactions, the use of benign solvents like water, and energy-efficient processes such as visible-light photocatalysis.

Several innovative and green approaches are being developed for the synthesis of pyrimidine scaffolds. researchgate.netnih.gov An economical and environmentally friendly method utilizes choline (B1196258) hydroxide (B78521) as a recyclable catalyst and reaction medium for the [3+3] annulation-oxidation sequence to produce substituted pyrimidines. researchgate.net Another sustainable approach involves the acceptorless dehydrogenative coupling of alcohols and benzamidine, catalyzed by earth-abundant nickel complexes, which produces only water and hydrogen gas as byproducts. researchgate.net Visible-light-driven photocatalytic oxidation, using organic photocatalysts and molecular oxygen, presents an efficient method for synthesizing 2-substituted pyrimidines under mild conditions. rsc.org Furthermore, solvent-free methods using visible blue LED light can achieve excellent yields of related heterocyclic structures via an electron donor–acceptor (EDA) complex mechanism, avoiding hazardous reagents entirely. researchgate.net These methodologies represent a significant step forward, offering pathways to synthesize pyrimidine derivatives like 2-Tert-butyl-5,6-dimethylpyrimidin-4-ol with high atom efficiency and minimal environmental impact. researchgate.netresearchgate.net

Exploration of Materials Science Applications of Pyrimidinol Scaffolds

The unique electronic properties of the pyrimidine ring, characterized by its π-deficient nature, make it an ideal building block for novel organic materials. nih.govnih.gov Its inherent aromaticity and coplanarity facilitate the design of push-pull molecules, which are crucial for developing materials with tailored optical and electronic properties. nih.govnih.gov

Pyrimidine scaffolds are integral to the development of advanced luminescent materials for applications such as Organic Light Emitting Diodes (OLEDs). researchgate.net The combination of electron-donating groups with the electron-accepting pyrimidine core allows for the creation of molecules exhibiting strong fluorescence. nih.gov For instance, a series of 4-monosubstituted pyrimidine bipolar materials containing carbazole (B46965) or triphenylamine (B166846) moieties as electron donors have been synthesized, exhibiting bright blue fluorescence with high quantum yields (ΦF) ranging from 0.53 to 0.93. rsc.org

The photophysical properties can be precisely tuned by modifying the substituents on the pyrimidine ring. Combining pyrimidine with other heterocyclic moieties, such as indole, has been shown to enhance luminescent behavior in the solid state. acs.org Catalytic methods have also been developed to produce libraries of luminescent pyrimidines that emit light from violet to cyan, with quantum yields reaching up to 72%. acs.org The relationship between molecular structure and luminescent properties is a key area of investigation, with studies showing that properties like solvatochromism (a change in color with solvent polarity) and pH sensitivity can be engineered into these molecules. nih.gov

Table 1: Photophysical Properties of Selected Pyrimidine-Based Luminescent Materials

Compound TypeAbsorption Max (λabs, nm)Emission Max (λem, nm)Fluorescence Quantum Yield (ΦF)Reference
4-Monosubstituted Pyrimidines with Carbazole/TriphenylamineNot SpecifiedBlue Region~0.53–0.93 rsc.org
Asymmetric D–A–D′ and D–A–A Luminescent PyrimidinesHigh Energy Visible Edge400–514up to 0.72 acs.org
ArylpyrimidinesNot Specified399-473 (solution/solid)0.37–0.63 researchgate.net
Pyrazolo[1,5-a]pyrimidines (4-dimethylamino derivative)Not Specified429–5000.40–0.89 mdpi.com
Pyrimidine-Derived α-Amino AcidsNot SpecifiedNot SpecifiedVaries with substituents nih.gov

Non-linear optical (NLO) materials, which can alter the properties of light passing through them, are essential for modern photonics and optoelectronics. The electron-withdrawing character of the pyrimidine core makes it an excellent component for NLO chromophores. nih.govnih.gov A vast library of NLO chromophores based on the pyrimidine scaffold has been developed, with applications in second harmonic generation and two-photon absorption (TPA). researchgate.net

Recent research has focused on pyrimidine derivatives with a "push-pull" architecture, where the pyrimidine ring acts as an acceptor connected to a donor group via a π-conjugated bridge. nih.gov The NLO response can be fine-tuned by modifying these three components. researchgate.net For example, a detailed study of the pyrimidine derivative PMMS revealed significant NLO behavior in its crystalline form, with a third-order nonlinear susceptibility (χ(3)) that surpasses known chalcone (B49325) derivatives. nih.govrsc.org This highlights the potential of pyrimidine-based compounds in the fabrication of advanced optical and photonic devices. nih.govrsc.org

Table 2: Non-Linear Optical (NLO) Properties of Selected Pyrimidine Derivatives

Compound/SystemNLO Property InvestigatedKey FindingReference
PMMS (a pyrimidine derivative)Third-order nonlinear susceptibility (χ(3))Superior to known chalcone derivatives, showing potential for optical applications. nih.govrsc.org
DMS (a Y-shaped pyrimidine compound)Third-order nonlinear susceptibility (χ(3))Value exceeds other reported organic materials, indicating promise for photonic devices. nih.gov
General Pyrimidine ChromophoresSecond Harmonic Generation, Two-Photon Absorption (TPA)Extensive library developed, demonstrating fundamental structure-property relationships. researchgate.net
Various Pyrimidine DerivativesTwo-Photon Absorption (TPA) Cross-Section (δ)Values reported up to 148 GM, indicating potential as NLO materials. researchgate.net

Deeper Understanding of Structure-Reactivity-Property Relationships through Integrated Experimental and Theoretical Approaches

To accelerate the discovery of new materials and molecules, researchers are increasingly combining experimental synthesis with theoretical and computational analysis. This integrated approach provides a deeper understanding of the relationships between a molecule's structure, its chemical reactivity, and its ultimate physical properties.

For pyrimidine systems, experimental techniques such as single-crystal X-ray diffraction (SCXRD), NMR spectroscopy, and cyclic voltammetry are used to determine molecular structure and electronic behavior. nih.govrsc.orgrsc.org These empirical results are then rationalized and expanded upon using computational methods like Density Functional Theory (DFT). nih.govnih.govrsc.orgrsc.org DFT calculations can predict molecular geometries, energy levels (such as HOMO and LUMO), and intermolecular interactions, which are crucial for understanding photophysical and NLO properties. rsc.orgrsc.org For instance, the combination of experimental and theoretical studies on bipolar luminescent materials provided key insights that are now guiding the design of new optoelectronic materials. rsc.org Similarly, studies on diarylamine antioxidants containing pyrimidine rings used kinetic experiments and theoretical calculations to elucidate a proton-coupled electron transfer mechanism, explaining their high reactivity. acs.org This synergy between experiment and theory is critical for establishing clear structure-activity relationships (SAR) and structure-property relationships (SPR), enabling a more rational design of future compounds. acs.orgnih.gov

Computational Design and Discovery of Novel Pyrimidine Systems

The advent of powerful computational tools has revolutionized the process of drug and materials discovery. In-silico techniques allow for the virtual screening of vast chemical libraries and the rational design of novel molecules with desired properties, significantly reducing the time and cost associated with experimental work. nih.govresearchgate.net

Structure-based design and computational screening are now standard practice in developing new pyrimidine-based therapeutic agents. rsc.org For example, computational approaches were used to design novel pyrazolo[3,4-d]pyrimidine derivatives as potent kinase inhibitors. nih.gov These studies often involve creating a pharmacophore hypothesis, which defines the essential structural features required for activity, followed by 3D-QSAR (Quantitative Structure-Activity Relationship) studies and molecular docking simulations to predict how well a designed molecule will bind to its biological target. nih.gov This approach was successfully used to design and synthesize novel pyrido[2,3-d]pyrimidine (B1209978) analogues, with molecular modeling explaining their potency and selectivity. acs.org Beyond medicine, computational analysis is crucial in materials science for predicting the properties of new materials before their synthesis, thereby narrowing the field of candidates for practical applications in areas like photonics and electronics. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 2-tert-butyl-5,6-dimethylpyrimidin-4-ol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis of pyrimidin-4-ol derivatives typically involves cyclocondensation of β-diketones with urea/thiourea analogs or halogenation followed by nucleophilic substitution. For 2-tert-butyl substitution, tert-butylamine or tert-butyl halides may be introduced during cyclization. Optimization steps include:

  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance cyclization efficiency.
  • Temperature control : Reactions often proceed at 80–120°C in polar aprotic solvents (e.g., DMF or DMSO) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Monitor intermediates via TLC or HPLC .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent placement?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Compare chemical shifts of tert-butyl (δ ~1.3 ppm for CH₃) and methyl groups (δ ~2.1–2.5 ppm) with reference pyrimidines. NOESY can confirm spatial proximity of substituents .
    • IR : Hydroxyl stretching (~3200 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .
  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding patterns (e.g., intermolecular OH···N interactions) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard mitigation : Wear PPE (gloves, goggles) due to potential irritancy (common in pyrimidinols). Avoid inhalation; use fume hoods .
  • First aid : For skin contact, wash with soap/water; for ingestion, seek medical attention immediately. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and tautomeric behavior of this compound?

Methodological Answer:

  • Tautomer analysis : Use Gaussian or ORCA software to calculate energy differences between enol (OH) and keto (NH) tautomers. Solvent effects (PCM model) refine predictions .
  • Reactivity mapping : HOMO/LUMO surfaces identify nucleophilic/electrophilic sites. Compare with experimental data (e.g., alkylation or acylation outcomes) .

Q. What strategies resolve contradictions in reported biological activity data for pyrimidin-4-ol analogs?

Methodological Answer:

  • Data validation : Cross-check assay conditions (e.g., cell lines, concentrations). For example, antifungal activity may vary due to solvent (DMSO vs. water) or impurities .
  • Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replace tert-butyl with CF₃) and test against controls. Use ANOVA to assess significance .

Q. How can this compound serve as a precursor for functionalized pyrimidine ligands in coordination chemistry?

Methodological Answer:

  • Metal coordination : Deprotonate the hydroxyl group (using NaH) to generate a bridging ligand. Test with transition metals (e.g., Cu²⁺, Pd²⁺) in DCM/MeOH.
  • Characterization : ESR for paramagnetic complexes; XRD to confirm binding modes (e.g., monodentate vs. chelating) .

Q. What analytical techniques quantify trace impurities (e.g., regioisomers) in synthesized this compound?

Methodological Answer:

  • HPLC-MS : Use C18 columns (ACN/water + 0.1% formic acid) to separate isomers. MS/MS fragments distinguish tert-butyl (m/z 57) from methyl groups .
  • GC-FID : For volatile byproducts (e.g., unreacted tert-butylamine), optimize temperature ramps .

Data Contradiction Analysis

Q. Why do melting points of structurally similar pyrimidin-4-ol derivatives vary significantly across literature?

Methodological Answer:

  • Crystallinity factors : Polymorphism or solvent inclusion (e.g., hydrate vs. anhydrous forms) alter mp. Perform DSC/TGA to assess thermal stability .
  • Purity : Contaminants (e.g., unreacted starting materials) depress mp. Validate via elemental analysis or ICP-OES for metal catalysts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.